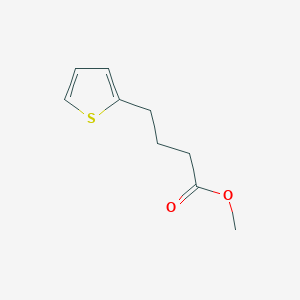
4-(2-Thienyl)butanoic acid methyl ester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(2-Thienyl)butanoic acid methyl ester derivatives has been explored in the context of materials for bulk-heterojunction polymer solar cells. Zhao et al. (2010) synthesized [6,6]-Thienyl-C61-butyric acid ester derivatives by a typical diazo addition under mild conditions without the need for high-temperature isomerization, demonstrating the compound's potential in photovoltaic applications (Zhao et al., 2010).
Molecular Structure Analysis
The molecular and electronic structures of thieno[3,4-b]thiophene-2-carboxylic acid, a related compound, and its derivatives, including methyl esters, have been analyzed using AM1 and MNDO methods. Buemi's study (1989) reveals insights into the geometry and electronic transitions, highlighting the stability of various conformations and their implications for the molecule's reactivity and properties (Buemi, 1989).
Chemical Reactions and Properties
The reactivity of thienyl derivatives towards electropolymerization has been explored, illustrating the potential for creating cross-linked and highly insoluble polymers. Dass et al. (2006) synthesized an ester of 2-(3-thienyl)ethanol with 3-thienylacetic acid, which could be electropolymerized to form hard films, indicating its utility in developing conducting materials (Dass et al., 2006).
Physical Properties Analysis
Cimrová et al. (2015) reported on the synthesis of a low-bandgap copolymer incorporating thienyl derivatives, focusing on its photophysical and electrochemical properties. This research indicates that such compounds can significantly influence the performance of photovoltaic devices, with variations in molecular weight affecting the device's efficiency (Cimrová et al., 2015).
Chemical Properties Analysis
Studies on the chemical properties of thienyl derivatives often involve their potential as intermediates in synthesizing more complex molecules. For instance, the synthesis of thienyl-based cyclic depsipeptide units shows the versatility of these compounds in medicinal chemistry applications, highlighting their reactivity and the possibility of achieving high enantiomeric purity in synthesized products (Wang et al., 2013).
Wissenschaftliche Forschungsanwendungen
Electropolymerization and Polymer Properties
- Electropolymerization : A study demonstrated the successful electropolymerization of a compound similar to 4-(2-Thienyl)butanoic acid methyl ester, which resulted in a highly cross-linked, insoluble polymer. This polymer exhibited desirable properties like hardness (Dass, Mulik, Sotiriou-Leventis, & Leventis, 2006).
Analytical Chemistry Applications
- Fluorogenic Labeling for High-Performance Liquid Chromatography (HPLC) : The methyl ester of a structurally similar compound was used as a fluorogenic labeling agent for HPLC, showing potential in the analysis of biologically important thiols (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Organic Synthesis and Biochemistry
- Synthesis and Biochemical Applications : Research on related compounds revealed their roles in inhibiting mycolic acid biosynthesis, suggesting potential applications in targeting bacterial cell walls (Hartmann et al., 1994).
Organic Electronics
- Organic Photovoltaic Materials : Studies on derivatives of 4-(2-Thienyl)butanoic acid methyl ester, such as [6,6]-Thienyl-C61-butyric acid methyl esters, have shown their effectiveness as acceptor materials in bulk-heterojunction polymer solar cells, enhancing the power conversion efficiency of these devices (Zhao et al., 2010).
Environmental Analysis
- Herbicide Analysis in Soil : The compound has been used in the chromatographic analysis of chlorophenoxy acid herbicides and their esters in soil, demonstrating its utility in environmental monitoring (Rosales-Conrado et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-thiophen-2-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-11-9(10)6-2-4-8-5-3-7-12-8/h3,5,7H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTXOYOSYBCRBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174946 | |
| Record name | 4-(2-Thienyl)butanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienyl)butanoic acid methyl ester | |
CAS RN |
20828-66-4 | |
| Record name | 4-(2-Thienyl)butanoic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020828664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Thienyl)butanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

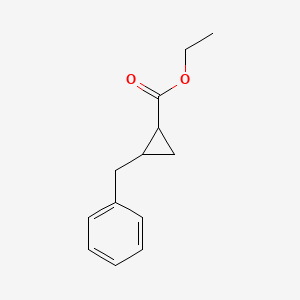
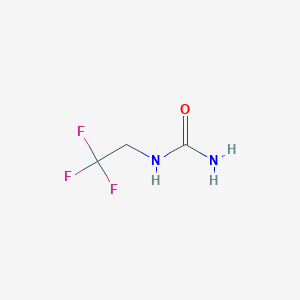
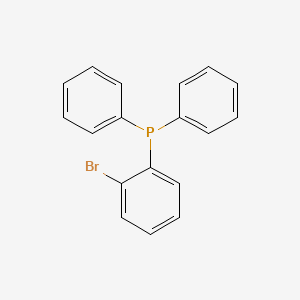
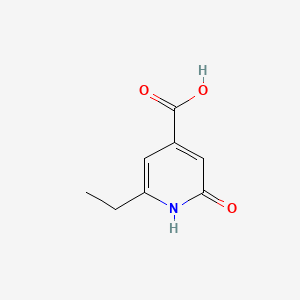
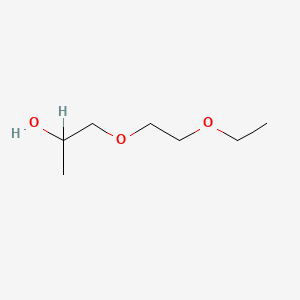
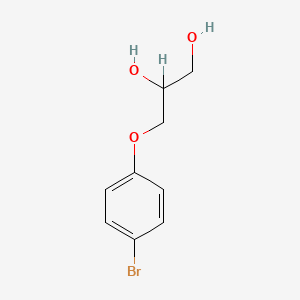
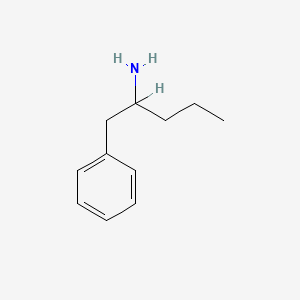
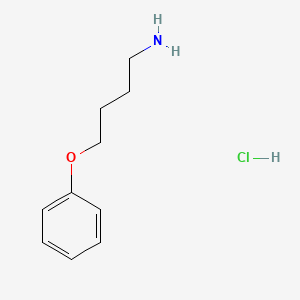

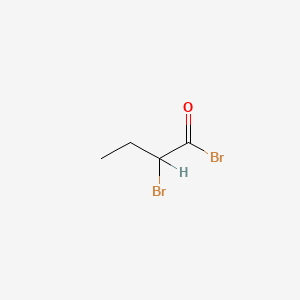
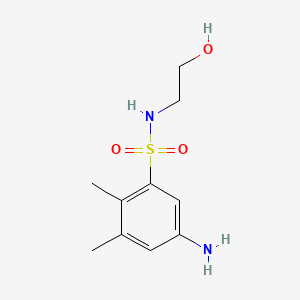
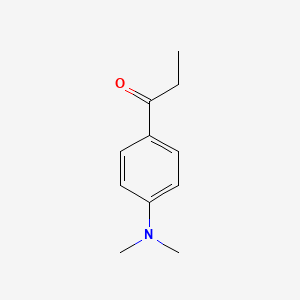
![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)
